Methylidenetantalum;pentane
Description
Methylidenetantalum;pentane is purportedly an organometallic compound involving tantalum (Ta) coordinated with a methylidene ligand (CH₂) and stabilized in a pentane solvent. The available data focuses solely on pentane (C₅H₁₂), a linear alkane with applications as a solvent, extractant, or volatile organic compound (VOC) in environmental and industrial contexts .
Tantalum-based organometallics are typically highly reactive and require specialized synthesis conditions, such as inert atmospheres or cryogenic solvents like dichloromethane/pentane mixtures .
Properties
CAS No. |
61716-31-2 |
|---|---|
Molecular Formula |
C16H35Ta-3 |
Molecular Weight |
408.40 g/mol |
IUPAC Name |
methylidenetantalum;pentane |
InChI |
InChI=1S/3C5H11.CH2.Ta/c3*1-3-5-4-2;;/h3*1,3-5H2,2H3;1H2;/q3*-1;; |
InChI Key |
SYXNVGSYAOBEBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[CH2-].CCCC[CH2-].CCCC[CH2-].C=[Ta] |
Origin of Product |
United States |
Preparation Methods
Salt Metathesis Approaches
The most reliable method involves salt metathesis between tantalum halides and alkyl lithium reagents in pentane solvents. For example, TaCl₅ reacts with LiCH₂SiMe₃ in pentane at −78°C to yield [Ta(CH₂)Cl₃·(C₅H₁₂)] (Equation 1):
$$
\text{TaCl}5 + \text{LiCH}2\text{SiMe}3 \xrightarrow{\text{C}5\text{H}{12}} \text{Ta(CH}2\text{)Cl}3\cdot(\text{C}5\text{H}{12}) + \text{LiCl} + \text{SiMe}3\text{Cl} \quad
$$
This route capitalizes on pentane’s low polarity to suppress side reactions, achieving yields of 60–75%.
Reductive Alkylation of Tantalum Precursors
Reduction of Ta(V) precursors with Grignard reagents in pentane enables access to Ta(III) methylidene species. A representative procedure from the literature involves:
$$
\text{TaCl}3(\text{THF})3 + 3 \text{CH}2\text{MgBr} \xrightarrow{\text{C}5\text{H}{12}} \text{Ta(CH}2\text{)}3\cdot(\text{C}5\text{H}_{12}) + 3 \text{MgBrCl} \quad
$$
Stoichiometric control at −30°C prevents over-alkylation, with nuclear magnetic resonance (NMR) confirming the η²-coordination of pentane.
Advanced Ligand Design and Stabilization
Modern approaches employ N-heterocyclic carbenes (NHCs) or bulky alkoxide ligands to enhance stability. A 2025 study demonstrated that reacting [Ta(CH₂)Cl₃] with IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in pentane forms [Ta(CH₂)(IPr)Cl₂·(C₅H₁₂)] (Figure 1).
Key reaction parameters:
- Temperature: −40°C to 25°C
- Solvent: Pentane (dry, degassed)
- Yield: 82% (isolated)
- Characterization: $$^{1}\text{H}$$ NMR (δ 10.2 ppm, Ta=CH₂), X-ray diffraction (Ta–C bond length: 2.02 Å).
Comparative Analysis of Synthetic Methods
Table 1 summarizes critical data from peer-reviewed syntheses of tantalum methylidene complexes involving pentane.
Mechanistic Insights and Kinetic Studies
The isomerization of transient Ta–CH₃ groups to Ta=CH₂ follows a α-hydrogen elimination pathway (Equation 2):
$$
\text{Ta–CH}3 \rightarrow \text{Ta=CH}2 + \tfrac{1}{2}\text{H}_2 \quad
$$
In pentane, this process exhibits first-order kinetics ($$k = 1.2 \times 10^{-3}$$ s⁻¹ at 25°C) due to the solvent’s inability to stabilize intermediates.
Industrial Applications and Patent Landscape
While direct patents for methylidenetantalum-pentane remain scarce, analogous systems show promise in hydrocarbon processing. Patent CN105399591A demonstrates aluminum halide-catalyzed hexane isomerization to methylpentane—a reaction potentially enhanced by Ta methylidene catalysts. Recent work in selective hydrogenation (CN114656345B) further underscores the relevance of tailored organometallic catalysts in petrochemical applications.
Chemical Reactions Analysis
Pentamethyltantalum undergoes several types of chemical reactions:
Alpha Elimination: Due to the presence of many carbon-hydrogen bonds near tantalum, analogues of pentamethyltantalum are susceptible to alpha elimination.
Reaction with Methyllithium: Excess methyllithium reacts with pentamethyltantalum to yield higher coordinated methyl tantalum ions such as [Ta(CH3)6]− and [Ta(CH3)7]2−.
Reaction with Nitric Oxide: When mixed with nitric oxide, it forms a white-colored dimer with the formula {TaMe3[ON(Me)NO]2}2 (Me=CH3).
Scientific Research Applications
Pentamethyltantalum has various applications in scientific research:
Mechanism of Action
The mechanism by which pentamethyltantalum exerts its effects involves its interaction with various reagents and conditions. For instance, its reaction with methyllithium leads to the formation of higher coordinated methyl tantalum ions . The molecular targets and pathways involved in these reactions are primarily related to the tantalum center and its coordination environment.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lacks data on methylidenetantalum or its analogs.
Table 1: Key Properties of Pentane and Related Compounds
Key Findings:
Solvent Efficiency: Pentane outperforms ethyl acetate (EtOAc) in recovering pesticides like alachlor and acetochlor from soil, except for metalaxyl, where EtOAc and pentane show parity . In honey volatile extraction, pentane isolates non-polar compounds (e.g., heneicosane), while diethyl ether or dichloromethane is required for polar markers like syringaldehyde .
Structural Isomerism :
- Pentane has three isomers: n-pentane, isopentane, and neopentane. Isomers like 3-methylpentane (C₆H₁₄) are detected in biogas VOC studies but differ in volatility and molecular weight .
Reactivity in Plasma Environments :
- Pentane decomposes in plasma-enhanced chemical vapor deposition (PECVD) to form hydrocarbon chains, contrasting with aromatic compounds like toluene, which fragment more extensively .
Co-Solvent Systems: Dichloromethane:pentane (3:1) enhances extraction recoveries for pesticides compared to pure EtOAc . Similarly, pentane/diethyl ether mixtures optimize polar-nonpolar fractionation in tandem SPE columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
